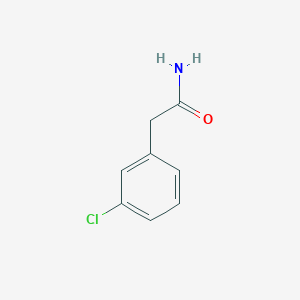

2-(3-Chlorophenyl)acetamide

Overview

Description

“2-(3-Chlorophenyl)acetamide” is a chemical compound with the empirical formula C8H8ClNO and a molecular weight of 169.61 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

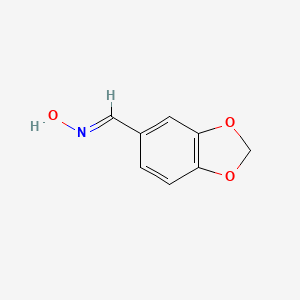

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

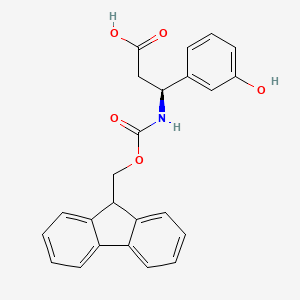

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC(=O)Cc1cccc(Cl)c1 . The InChI representation is 1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Antiviral Applications

- Therapeutic Effect in Japanese Encephalitis : A derivative of 2-(3-Chlorophenyl)acetamide, specifically 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro, indicating its potential therapeutic efficacy in treating Japanese encephalitis. This compound reduced viral load and increased survival rates in infected mice (Ghosh et al., 2008).

Photovoltaic Efficiency and Light Harvesting

- Bioactive Benzothiazolinone Acetamide Analogs in Photovoltaics : Some bioactive benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and free energy of electron injection, making them suitable for photo-voltaic applications (Mary et al., 2020).

Antibacterial Properties

- Potential Antibacterial Agents : A study synthesized several 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and evaluated them for antibacterial activity against gram-positive and gram-negative bacteria. These compounds showed moderate to good activity, suggesting their potential as antibacterial agents (Desai et al., 2008).

Nonlinear Optical Properties

- Nonlinear Optical (NLO) Activity : The NLO activity of various compounds, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, has been investigated. These compounds are promising candidates for applications in photonic devices, such as optical switches and modulators (Castro et al., 2017).

Molecular Structural Studies

- Crystal Structure Analysis : The crystal structures of various acetamide derivatives, including 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have been determined. These studies provide insights into the molecular conformations and intermolecular interactions of these compounds (Saravanan et al., 2016).

Anticancer and Anti-Inflammatory Activities

- Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy) Acetamide Derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Certain derivatives showed promising results in these areas (Rani et al., 2014).

Insecticidal Potential

- Novel Phenoxyacetamide Derivatives as Insecticidal Agents : Some N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have shown effective insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural applications (Rashid et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3-Chlorophenyl)acetamide may also interact with various biological targets.

Mode of Action

Related compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to this compound, can be involved in various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound may also influence similar biochemical pathways.

Result of Action

Related compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

For instance, temperature extremes and wounding have been shown to affect the levels of indole-3-acetic acid, a plant hormone .

properties

IUPAC Name |

2-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSIKJFOVXUNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415943 | |

| Record name | 2-(3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58357-84-9 | |

| Record name | 2-(3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

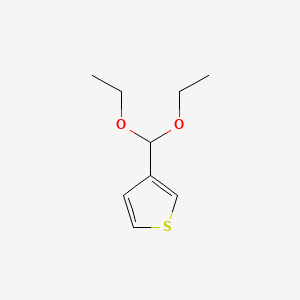

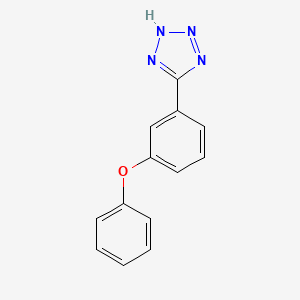

Feasible Synthetic Routes

Q & A

Q1: What insights does the crystal structure provide about the interaction between N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide and Factor VIIa?

A1: The research paper "Crystal Structure of Factor VIIa in complex with N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide" [] investigates the binding mode of the aforementioned compound within the active site of Factor VIIa. While the abstract doesn't delve into specific structural details, it suggests that the study successfully obtained a crystal structure of the complex. This structural information is crucial for understanding the specific interactions between the compound and the amino acid residues within the Factor VIIa active site. Such knowledge can be further utilized for structure-based drug design and optimization of novel compounds targeting Factor VIIa.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)